3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride
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Overview
Description
3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of an aminomethyl group and a fluorine atom attached to a phenyl ring, along with a boronic acid moiety. The hydrochloride salt form enhances its solubility and stability, making it useful in various chemical applications.
Mechanism of Action
The pharmacokinetics of boronic acids and their derivatives can vary widely depending on their chemical structure and the specific biological system they interact with. Generally, they are well absorbed and can distribute throughout the body, but their metabolism and excretion can be influenced by many factors .
The action environment, including pH, temperature, and the presence of other molecules, can significantly influence the stability and efficacy of boronic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-fluoro-2-nitrobenzylamine.
Reduction: The nitro group is reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Boronic Acid Formation: The resulting amine is then reacted with a boronic acid derivative, such as trimethyl borate, under acidic conditions to form the boronic acid moiety.
Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The aminomethyl group can participate in nucleophilic substitution reactions.
Coupling Reactions: The boronic acid moiety is highly reactive in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl halides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the aminomethyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydroxide.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.
Oxidation and Reduction: Hydrogen gas with palladium catalysts for reduction; oxidizing agents like potassium permanganate for oxidation.
Major Products Formed
Substitution Reactions: Substituted aminomethyl derivatives.
Coupling Reactions: Biaryl compounds.
Oxidation and Reduction: Corresponding oxidized or reduced forms of the compound.
Scientific Research Applications
3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Acts as a ligand in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)phenylboronic acid hydrochloride: Lacks the fluorine atom, which can affect its reactivity and binding properties.
5-Fluoro-2-nitrophenylboronic acid: Contains a nitro group instead of an aminomethyl group, leading to different reactivity and applications.
Uniqueness
3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride is unique due to the presence of both an aminomethyl group and a fluorine atom, which enhance its reactivity and binding properties. This makes it particularly useful in applications requiring specific interactions with molecular targets.
Properties
IUPAC Name |
[3-(aminomethyl)-5-fluorophenyl]boronic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BFNO2.ClH/c9-7-2-5(4-10)1-6(3-7)8(11)12;/h1-3,11-12H,4,10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTAXXTZMUWNWGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)CN)(O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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